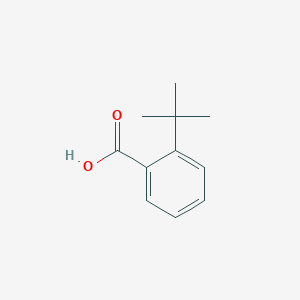

2-tert-Butylbenzoic acid

Vue d'ensemble

Description

2-tert-Butylbenzoic acid is an organic compound with the chemical formula C₁₁H₁₄O₂. It appears as a colorless to pale yellow crystal or crystalline powder with a special aromatic odor. This compound is soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but it is insoluble in water . It is commonly used as a chemical reagent in the manufacture of pharmaceuticals and pesticides .

Méthodes De Préparation

The preparation of 2-tert-Butylbenzoic acid typically involves the reaction of O-methyl benzoic acid with tert-butyl lithium. This reaction introduces a tert-butyl group into the ortho position of the toluic acid . The reaction conditions generally require a controlled environment to ensure the proper introduction of the tert-butyl group.

Analyse Des Réactions Chimiques

2-tert-Butylbenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert this compound into other derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

2-tert-Butylbenzoic acid serves as a crucial intermediate in the synthesis of various organic compounds, including:

- Pharmaceuticals

- Dyes

- Fragrances

- Coatings

These applications leverage its ability to undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic pathways.

Biological Studies

Research into the biological activities of this compound and its derivatives has revealed potential applications in:

- Drug development: Investigating its derivatives for therapeutic properties.

- Biochemical studies: Understanding enzyme interactions influenced by its acidic nature.

Industrial Applications

In industrial settings, this compound is utilized for:

- Manufacturing pesticides and herbicides.

- Acting as a process regulator in polymer production.

- Functioning as a stabilizer in PVC processing.

Environmental Chemistry

The compound's behavior in environmental contexts is also under investigation. Its stability and interaction with various environmental factors can influence its efficacy and safety as an industrial chemical.

Case Study 1: Synthesis of Derivatives

A study focused on synthesizing various derivatives of this compound highlighted its versatility:

- Objective : To explore the effects of different substitutions on biological activity.

- Findings : Certain derivatives exhibited enhanced pharmacological properties, indicating potential for drug development .

Case Study 2: Environmental Impact Assessment

A comprehensive assessment evaluated the environmental impact of salts derived from p-tert-butylbenzoic acid:

Mécanisme D'action

The mechanism of action of 2-tert-Butylbenzoic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound. Generally, it exerts its effects through chemical reactions that modify the structure and function of target molecules.

Comparaison Avec Des Composés Similaires

2-tert-Butylbenzoic acid can be compared with other similar compounds such as:

4-tert-Butylbenzoic acid: This compound has the tert-butyl group in the para position instead of the ortho position.

3-tert-Butylbenzoic acid: This compound has the tert-butyl group in the meta position.

Benzoic acid: The parent compound without any tert-butyl group.

The uniqueness of this compound lies in the specific positioning of the tert-butyl group, which influences its chemical properties and reactivity compared to its isomers .

Activité Biologique

2-tert-Butylbenzoic acid (CAS No. 98-73-7) is a carboxylic acid with significant implications in both industrial applications and biological systems. Its unique structure, characterized by a tert-butyl group at the 2-position of the benzoic acid moiety, influences its chemical reactivity and biological activity. This article reviews the current understanding of the biological activity of this compound, focusing on its effects on reproductive health, toxicity, and potential therapeutic applications.

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- Melting Point : 168.5 - 169.0 °C

- Solubility : Insoluble in water; soluble in alcohol and benzene

Reproductive Toxicity

Recent studies have highlighted the reproductive toxicity associated with this compound and its metabolites. A significant study demonstrated that para-tert-butylbenzoic acid (p-TBBA), a metabolite derived from this compound, inhibited late-stage spermatogenesis in rat seminiferous tubules. The study utilized an ex vivo culture system to assess the impact on germ cell populations and metabolic profiles, revealing that p-TBBA decreased germ cell populations and affected lipid metabolism, leading to impaired spermatogenesis .

Case Studies

- Spermatotoxicity in Rats :

- Cadmium Exposure Assessment :

The mechanism by which this compound exerts its biological effects appears to be linked to its ability to interfere with metabolic pathways involving Coenzyme A (CoA). The formation of CoA-conjugates from p-TBBA has been implicated in disrupting energy production and redox balance within cells, which may lead to adverse outcomes such as spermatotoxicity .

Toxicological Profile

The toxicological profile of this compound indicates several critical health effects:

- Acute Toxicity : Harmful if ingested; can cause damage to organs upon prolonged exposure.

- Reproductive Toxicity : Significant effects on male reproductive systems observed in animal studies.

- Developmental Toxicity : Suspected to affect fetal development based on reproductive toxicity findings .

Potential Therapeutic Applications

Despite its toxicological concerns, there is potential for utilizing derivatives of this compound in therapeutic contexts, particularly as UV stabilizers in cosmetic formulations. Its role as a precursor for compounds like Avobenzone highlights its utility in protecting against UV radiation, suggesting a dual role as both a hazardous substance and a beneficial agent when properly managed .

Propriétés

IUPAC Name |

2-tert-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFKSZDMHJHQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901593 | |

| Record name | 2-(1,1-Dimethylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-58-3, 1320-16-7 | |

| Record name | o-tert-Butylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butylbenzoic acid (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1077-58-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, (1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(1,1-Dimethylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TERT-BUTYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10J83R40WM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the conformational flexibility of the isopropyl group in 2-isopropylbenzoic acid contrast with 2-tert-butylbenzoic acid, and how does this affect their respective acidities?

A: Unlike the tert-butyl group, the isopropyl group in 2-isopropylbenzoic acid retains some conformational flexibility. While the tert-butyl group forces a non-planar conformation in this compound, 2-isopropylbenzoic acid can adopt two different planar conformations in equilibrium, similar to 2-methylbenzoic acid []. This flexibility diminishes the steric effects on the carboxyl group and results in a smaller impact on gas-phase acidity compared to the tert-butyl analogue. The gas-phase acidity difference between the two isomers can be partly attributed to the stronger pole/induced dipole interaction in the 2-tert-butylbenzoate anion due to the higher polarizability of the tert-butyl group [].

Q2: What spectroscopic techniques are useful for studying the conformational preferences of this compound and its isomers?

A: Infrared (IR) spectroscopy provides valuable insights into the conformational preferences of these compounds. The IR spectrum of this compound in tetrachloromethane confirms its non-planar conformation, contrasting with the planar conformations observed in 2-methylbenzoic acid and 2-isopropylbenzoic acid [, ]. Analyzing specific IR spectral features can provide information about the orientation of the carboxyl group relative to the aromatic ring, reflecting the influence of steric effects imposed by the substituents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.